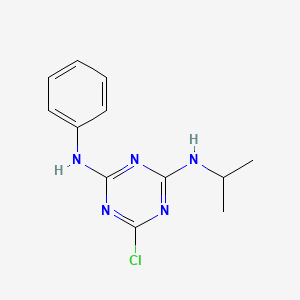![molecular formula C19H22N2O3S2 B5703826 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B5703826.png)
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine involves the inhibition of protein kinase C and calmodulin-dependent protein kinase II. These enzymes play a crucial role in cell signaling and proliferation. By inhibiting their activity, 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine can disrupt cell signaling pathways and induce apoptosis.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes. It has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying various biological processes. However, it is important to note that the compound can have off-target effects and may not be suitable for all experiments.
Future Directions
There are several future directions for research involving 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine. One potential area of research is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of research is the investigation of the compound's anti-inflammatory and neuroprotective effects, which may have applications in the treatment of various diseases. Additionally, further studies are needed to determine the compound's safety and efficacy in humans.
Conclusion:
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine is a unique and versatile compound that has potential applications in various fields of scientific research. Its ability to inhibit the activity of specific enzymes makes it a useful tool for studying various biological processes. Further research is needed to fully understand the compound's mechanisms of action and potential applications.
Synthesis Methods
The synthesis of 1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine involves the reaction of piperazine with phenylsulfonyl chloride and 3-phenylthiopropanoic acid in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified using column chromatography.
Scientific Research Applications
1-(phenylsulfonyl)-4-[3-(phenylthio)propanoyl]piperazine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and calmodulin-dependent protein kinase II. This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c22-19(11-16-25-17-7-3-1-4-8-17)20-12-14-21(15-13-20)26(23,24)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSWLUKDUAGWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)-1-[4-(phenylsulfonyl)piperazin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
![N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5703772.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5703780.png)
![3-chloro-4-ethoxy-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5703794.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![2-(2,5-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703804.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)


